

Technical Guide: Physicochemical Properties and Inferred Biological Activity of 9(11)-Didehydrooestriol

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Compound of Interest

Compound Name: 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol

Cat. No.: B1236015

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 9(11)-Didehydrooestriol, a significant derivative and impurity of estriol. Also referred to as Estriol EP Impurity A, this steroid is characterized by a carbon-carbon double bond at the 9(11) position. This document collates computed physicochemical data from established chemical databases. Due to the limited specific research on this compound's unique biological functions, this guide details the well-established estrogen receptor signaling pathway, the presumed mechanism of action for this class of compounds. Furthermore, standardized, detailed experimental protocols for the analysis of estriol and related steroids using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented, offering a practical framework for its quantification and characterization in a laboratory setting.

Introduction

9(11)-Didehydrooestriol, chemically known as Estra-1,3,5(10),9(11)-tetraene-3,16 α ,17 β -triol, is a steroid molecule closely related to estriol, one of the three major endogenous estrogens. Its defining structural feature is the introduction of unsaturation between carbons 9 and 11 of the

steroid nucleus. This compound is primarily encountered as a process-related impurity in the synthesis and formulation of pharmaceutical estriol, designated as "Estriol EP Impurity A" by the European Pharmacopoeia.^{[1][2]} Understanding its physical and chemical properties is therefore critical for the quality control, stability testing, and regulatory compliance of estriol-based pharmaceutical products.^[3] While its specific biological activity has not been extensively studied, its structural similarity to estriol strongly suggests an interaction with estrogen receptors, thus implicating it in the broader estrogen signaling pathway. This guide serves to consolidate the available data on its properties and provide a foundational understanding for researchers in endocrinology and pharmaceutical development.

Physical and Chemical Properties

The physical and chemical data for 9(11)-Didehydroestriol are primarily derived from computational models available through public chemical databases. Experimental data is limited. The following tables summarize the key identifiers and computed properties.

Table 1: Compound Identification

Identifier Type	Data
IUPAC Name	(8S,13S,14S,16R,17R)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,16,17-triol
Molecular Formula	C ₁₈ H ₂₂ O ₃
CAS Number	246021-20-5
Synonyms	9,11-Didehydroestriol, Estriol EP Impurity A, Estra-1,3,5(10),9(11)-tetraene-3,16 α ,17 β -triol
SMILES String	C[C@]12CC=C3--INVALID-LINK--O">C@HCCC4=C3C=CC(=C4)O

Table 2: Computed Physicochemical Properties

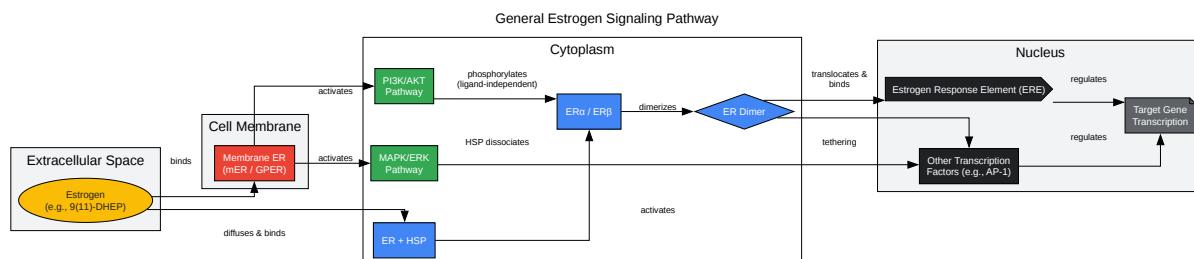
Property	Value	Source
Molecular Weight	286.37 g/mol	[2]
Exact Mass	286.15689456 Da	PubChem
XLogP3	2.4	PubChem
Hydrogen Bond Donor Count	3	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	0	PubChem
Topological Polar Surface Area	60.7 Å ²	PubChem
Complexity	459	PubChem
Storage Temperature	-20°C under inert atmosphere	[2]

Inferred Biological Activity and Signaling Pathway

As a close structural analog of estriol, 9(11)-Didehydroestriol is presumed to exert its biological effects by acting as an agonist for the estrogen receptors (ER α and ER β). The estrogen signaling pathway is multifaceted, involving both direct gene regulation (genomic) and rapid, non-transcriptional actions (non-genomic).

The canonical genomic pathway involves the diffusion of the steroid across the cell membrane and binding to estrogen receptors in the cytoplasm or nucleus. This binding event causes the dissociation of heat shock proteins, leading to receptor dimerization. The dimerized receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[\[4\]](#)[\[5\]](#) Additionally, ERs can interact with other transcription factors to indirectly regulate gene expression.[\[5\]](#)

Non-genomic pathways are initiated by estrogen binding to membrane-associated ERs (mERs) or G-protein coupled estrogen receptors (GPER), activating intracellular kinase cascades like MAPK/ERK and PI3K/AKT, leading to rapid cellular responses.[\[6\]](#)



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Caption: Generalized estrogen signaling via genomic and non-genomic pathways.

Experimental Protocols

Accurate quantification and identification of 9(11)-Didehydroestriol require robust analytical methods. The following protocols are based on established techniques for the analysis of estriol and other steroid hormones in pharmaceutical and biological matrices.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for steroid analysis, but requires derivatization to increase the volatility of the analytes.^{[7][8]}

I. Sample Preparation (Liquid-Liquid Extraction)

- Matrix: Pharmaceutical preparation or biological fluid (e.g., serum).

- Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog) to the sample.
- Hydrolysis (for conjugated steroids): For biological samples, perform enzymatic hydrolysis to cleave glucuronide and sulfate conjugates.
- Extraction: Extract the steroids using an organic solvent such as n-hexane/ethyl acetate (9:1, v/v).^[8]
- Washing: Wash the organic phase to remove impurities.
- Drying: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen.

II. Derivatization (Trimethylsilylation)

- Re-dissolve the dried extract in 50 µL of pyridine.
- Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).^{[8][9]}
- Seal the vial and heat at 60-70°C for 1 hour to form the trimethylsilyl (TMS) derivatives.^{[8][10]}
- Cool the sample to room temperature before injection.

III. GC-MS Instrumental Conditions

- GC Column: Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
- Injector: Splitless mode at 285°C.^[7]
- Oven Program: Initial temperature of 180°C, ramp to 300°C. (Specific ramps can be optimized).^[8]
- Carrier Gas: Helium.

- MS Detector: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan for qualitative identification and Selected Ion Monitoring (SIM) for targeted quantification.[\[8\]](#)

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with mass spectrometry (LC-MS/MS) or fluorescence detection (FLD), is a common method for analyzing estrogens without the need for derivatization.[\[11\]](#)[\[12\]](#)[\[13\]](#)

I. Sample Preparation (Solid-Phase Extraction - SPE)

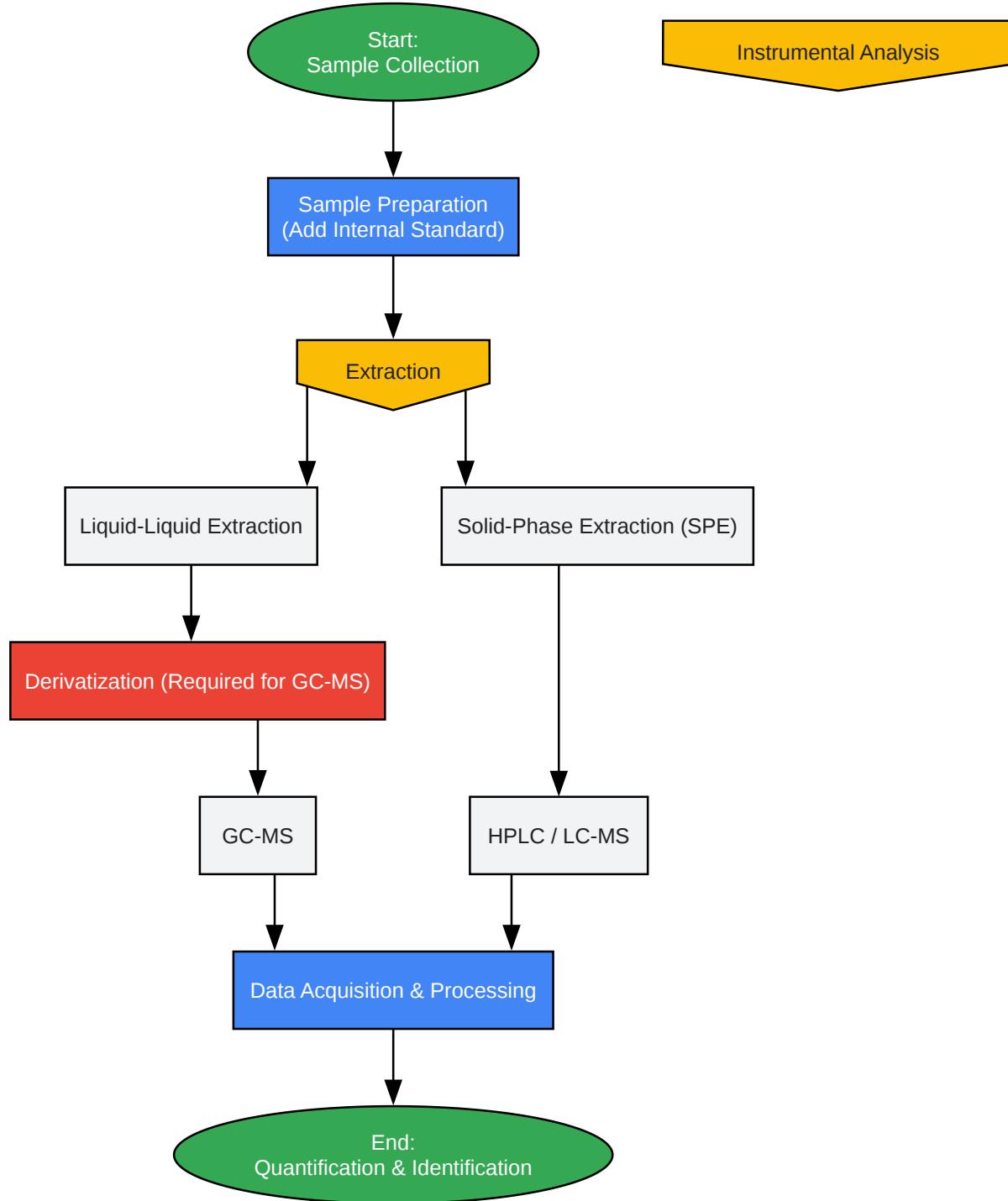
- Matrix: Pharmaceutical formulation or biological fluid.
- Internal Standard: Add an internal standard to the sample.
- Dilution/Pre-treatment: Dilute the sample with an appropriate buffer.
- SPE: Load the sample onto an SPE cartridge (e.g., C18). Wash the cartridge to remove interferences.
- Elution: Elute the analytes with a solvent like methanol.[\[14\]](#)
- Evaporation & Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase.

II. HPLC Instrumental Conditions

- HPLC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 μ m).[\[11\]](#)[\[15\]](#)
- Mobile Phase: Gradient elution using a mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like methanol or acetonitrile.[\[11\]](#)[\[12\]](#)[\[15\]](#)
- Flow Rate: 0.5 mL/min.[\[11\]](#)[\[15\]](#)
- Column Temperature: 50°C.[\[11\]](#)[\[15\]](#)

- Detector:
 - UV: 220-280 nm.[16][17]
 - Fluorescence (FLD): Requires pre- or post-column derivatization (e.g., with dansyl chloride) for enhanced sensitivity. Excitation/Emission wavelengths are specific to the derivative (e.g., λ_{EX} 350 nm and λ_{EM} 530 nm for dansyl derivatives).[11][18]
 - Mass Spectrometry (MS/MS): Electrospray Ionization (ESI) in negative mode is typically used for high sensitivity and specificity.[15]

General Analytical Workflow for Steroid Analysis

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Caption: A generalized workflow for the analysis of steroid compounds.

Conclusion

9(11)-Didehydroestriol is a key steroidal impurity and derivative whose physicochemical properties are essential for the quality control of estriol-based pharmaceuticals. While specific biological data remains scarce, its structure strongly implies activity within the established estrogen receptor signaling pathways. The analytical protocols detailed in this guide, based on robust GC-MS and HPLC methodologies, provide a solid foundation for its accurate detection, quantification, and further investigation. Future research should focus on elucidating the specific binding affinity of 9(11)-Didehydroestriol to estrogen receptor subtypes and characterizing its unique pharmacological profile to fully understand its potential biological impact.

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